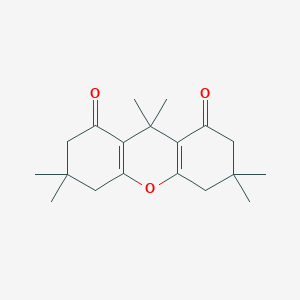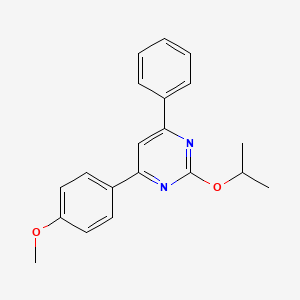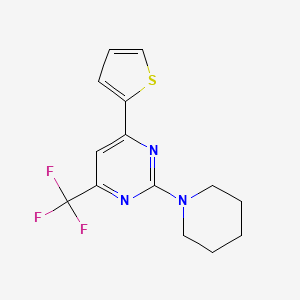
3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
Overview
Description
3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a complex organic compound with the molecular formula C21H30O2 This compound is known for its unique structure, which includes multiple methyl groups and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with formaldehyde and a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with various molecular targets. Its effects are often mediated through the modulation of oxidative stress pathways and the inhibition of microbial growth. The compound’s structure allows it to interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0(2,4).0(5,7)]nonane: This compound shares a similar core structure but differs in its degree of saturation and functional groups.
2,3,4,5,6,7,8,9-Octahydro-1,1,4,4,9,9-hexamethyl-1H-trindene: Another related compound with a similar molecular framework.
Uniqueness
3,3,6,6,9,9-Hexamethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is unique due to its specific arrangement of methyl groups and the xanthene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,3,6,6,9,9-hexamethyl-2,4,5,7-tetrahydroxanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17(2)7-11(20)15-13(9-17)22-14-10-18(3,4)8-12(21)16(14)19(15,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQHJMVAIIKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(O2)CC(CC3=O)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)
![1-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5665982.png)
![(5-chlorofuran-2-yl)-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone](/img/structure/B5665990.png)
![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5666000.png)
![5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5666010.png)
![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)
![N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide](/img/structure/B5666034.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B5666035.png)

![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5666042.png)
![2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5666055.png)

